Cas no 2201212-57-7 (2-{[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine)
![2-{[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine structure](https://www.kuujia.com/scimg/cas/2201212-57-7x500.png)
2-{[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine Chemical and Physical Properties
Names and Identifiers
-
- 2-{[1-(2,5-dimethylfuran-3-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine
- (2,5-dimethylfuran-3-yl)-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone
- 2-{[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine
-
- Inchi: 1S/C19H21F3N2O3/c1-12-10-15(13(2)27-12)18(25)24-8-6-14(7-9-24)11-26-17-5-3-4-16(23-17)19(20,21)22/h3-5,10,14H,6-9,11H2,1-2H3
- InChI Key: DOEHBGFYOHBIDR-UHFFFAOYSA-N
- SMILES: FC(C1=CC=CC(=N1)OCC1CCN(C(C2C=C(C)OC=2C)=O)CC1)(F)F
Computed Properties
- Exact Mass: 382.15042702 g/mol
- Monoisotopic Mass: 382.15042702 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 27
- Rotatable Bond Count: 4
- Complexity: 509
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 55.6
- Molecular Weight: 382.4
- XLogP3: 3.8
2-{[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6597-2512-20μmol |
2-{[1-(2,5-dimethylfuran-3-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine |
2201212-57-7 | 20μmol |
$79.0 | 2023-09-07 | ||
Life Chemicals | F6597-2512-15mg |
2-{[1-(2,5-dimethylfuran-3-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine |
2201212-57-7 | 15mg |
$89.0 | 2023-09-07 | ||
Life Chemicals | F6597-2512-25mg |
2-{[1-(2,5-dimethylfuran-3-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine |
2201212-57-7 | 25mg |
$109.0 | 2023-09-07 | ||
Life Chemicals | F6597-2512-75mg |
2-{[1-(2,5-dimethylfuran-3-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine |
2201212-57-7 | 75mg |
$208.0 | 2023-09-07 | ||
Life Chemicals | F6597-2512-2μmol |
2-{[1-(2,5-dimethylfuran-3-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine |
2201212-57-7 | 2μmol |
$57.0 | 2023-09-07 | ||
Life Chemicals | F6597-2512-5μmol |
2-{[1-(2,5-dimethylfuran-3-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine |
2201212-57-7 | 5μmol |
$63.0 | 2023-09-07 | ||
Life Chemicals | F6597-2512-100mg |
2-{[1-(2,5-dimethylfuran-3-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine |
2201212-57-7 | 100mg |
$248.0 | 2023-09-07 | ||
Life Chemicals | F6597-2512-3mg |
2-{[1-(2,5-dimethylfuran-3-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine |
2201212-57-7 | 3mg |
$63.0 | 2023-09-07 | ||
Life Chemicals | F6597-2512-5mg |
2-{[1-(2,5-dimethylfuran-3-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine |
2201212-57-7 | 5mg |
$69.0 | 2023-09-07 | ||
Life Chemicals | F6597-2512-10μmol |
2-{[1-(2,5-dimethylfuran-3-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine |
2201212-57-7 | 10μmol |
$69.0 | 2023-09-07 |
2-{[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine Related Literature
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
-
Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
-
Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
-
Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
Additional information on 2-{[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine
Introduction to Compound with CAS No. 2201212-57-7 and Product Name: 2-{[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine
Compound with the CAS number 2201212-57-7 and the product name 2-{[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine represents a significant advancement in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its unique structural features and potential applications in drug development. The presence of a piperidine ring, a dimethylfuran moiety, and a trifluoromethyl group in its molecular structure endows it with distinct chemical properties that make it a promising candidate for various therapeutic interventions.
The piperidine ring is a common structural motif in many bioactive molecules, known for its ability to enhance binding affinity and selectivity towards biological targets. In this compound, the piperidine ring is further functionalized with a methoxy group, which can influence the compound's solubility and metabolic stability. The dimethylfuran moiety, on the other hand, introduces additional electronic and steric effects that can modulate the compound's interactions with biological receptors. The trifluoromethyl group is particularly noteworthy, as it is frequently employed in pharmaceuticals to improve metabolic stability and binding affinity.
Recent research has highlighted the importance of multifunctional compounds in addressing complex diseases. The compound in question exemplifies this trend by integrating multiple pharmacophoric elements into a single molecular framework. This approach has been shown to enhance the efficacy of drug candidates by simultaneously targeting multiple biological pathways or enhancing their interaction with specific receptors. For instance, studies have demonstrated that compounds containing both piperidine and furan moieties can exhibit potent activity against various enzymatic targets, making them valuable tools in the development of novel therapeutics.
In the context of contemporary pharmaceutical research, the synthesis and characterization of such complex molecules have become increasingly sophisticated. Advanced synthetic techniques, such as transition-metal-catalyzed cross-coupling reactions and flow chemistry, have enabled the efficient construction of intricate molecular architectures. These methods not only improve yield but also allow for greater control over regioselectivity and stereoselectivity, which are critical factors in drug development. The synthesis of 2-{[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine exemplifies these advancements, showcasing how modern synthetic methodologies can be leveraged to create highly functionalized organic compounds.
The pharmacological potential of this compound has been explored through both computational modeling and experimental studies. Computational approaches, such as molecular docking and quantum mechanical calculations, have been instrumental in predicting how the compound might interact with biological targets. These simulations have suggested that the compound could exhibit inhibitory activity against enzymes involved in inflammatory pathways, making it a promising candidate for treating conditions such as arthritis or inflammatory bowel disease. Experimental validation of these predictions has involved enzyme assays and cell-based assays, which have provided insights into the compound's binding kinetics and mechanism of action.
One particularly intriguing aspect of this compound is its potential to serve as a scaffold for further drug discovery efforts. The combination of a piperidine ring, a dimethylfuran moiety, and a trifluoromethyl group creates a versatile platform that can be modified to explore different pharmacological profiles. By systematically varying one or more of these functional groups, researchers can generate libraries of derivatives with tailored properties. This strategy has been successfully employed in high-throughput screening campaigns to identify novel lead compounds with enhanced potency or selectivity.
The impact of fluorine-containing substituents on pharmaceutical compounds cannot be overstated. The introduction of fluorine atoms into molecular structures often leads to significant improvements in pharmacokinetic properties, including increased metabolic stability and bioavailability. In particular, trifluoromethyl groups are known to enhance binding affinity by increasing lipophilicity and reducing susceptibility to enzymatic degradation. These effects have made fluorinated compounds increasingly popular in drug development over the past few decades. The presence of a trifluoromethyl group in 2-{[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine underscores its potential as an effective therapeutic agent.
The synthesis of complex pharmaceutical intermediates like this one also necessitates rigorous quality control measures to ensure consistency and purity. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are essential tools for characterizing these molecules at both laboratory and industrial scales. These methods provide detailed information about the compound's structure, purity, and impurity profiles, which are critical for regulatory approval and commercialization.
In conclusion, compound with CAS number 2201212-57-7 and product name 2-{[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine represents a significant advancement in pharmaceutical chemistry. Its unique structural features make it a promising candidate for various therapeutic applications, particularly those involving modulation of inflammatory pathways or other complex biological processes. The integration of modern synthetic methodologies with advanced computational modeling has positioned this compound as a valuable tool for drug discovery efforts aimed at addressing unmet medical needs.
2201212-57-7 (2-{[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine) Related Products
- 1427967-72-3(N-(1-cyanocyclobutyl)-4-(1H-indol-3-yl)butanamide)
- 2228701-08-2(5-{6-methylimidazo2,1-b1,3thiazol-5-yl}-1,3-oxazol-2-amine)
- 1361690-84-7(3,5-Dichloro-2'-fluoro-4'-methoxy-biphenyl)
- 2097867-83-7(4-(3-Chloro-4-methoxybenzenesulfonyl)-1-(pyridin-3-yl)piperazin-2-one)
- 1137475-54-7(5-((6-(4-(Hydroxymethyl)piperidin-1-yl)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile)
- 615568-70-2(7-oxo-5,6,7,8-tetrahydro-1,8-naphthyridine-2-carboxylic acid)
- 1806324-70-8(1,2-Dibromo-3-difluoromethoxy-6-nitrobenzene)
- 1500343-92-9(2-(1H-indol-7-yloxy)ethan-1-amine)
- 1000529-78-1(2-(3-(Difluoromethyl)phenyl)acetonitrile)
- 1058234-77-7(4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-(3-fluorophenyl)piperazine-1-carboxamide)




